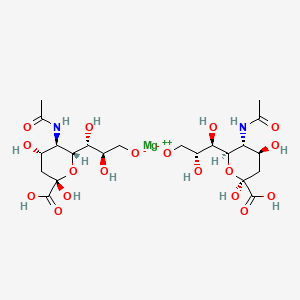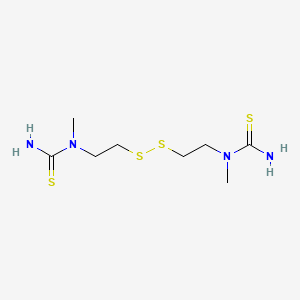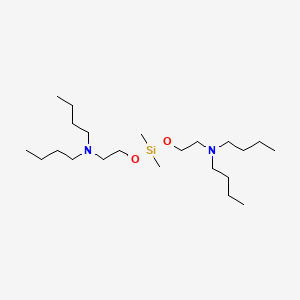
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine: is a complex organosilicon compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its chemical stability and versatility.
Wirkmechanismus
The mechanism by which N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,8-Tributyl-4,4-bis(trimethylsilyl)-3,5-dioxa-8-aza-4-siladodecan-1-amine
- N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine (9CI)
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both silicon and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
17048-31-6 |
|---|---|
Molekularformel |
C22H50N2O2Si |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-dimethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C22H50N2O2Si/c1-7-11-15-23(16-12-8-2)19-21-25-27(5,6)26-22-20-24(17-13-9-3)18-14-10-4/h7-22H2,1-6H3 |
InChI-Schlüssel |
LRPNZVMYEWNZSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCO[Si](C)(C)OCCN(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


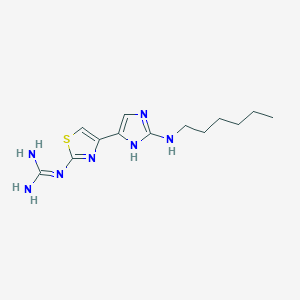
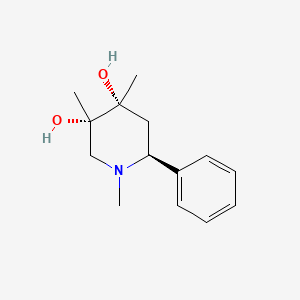
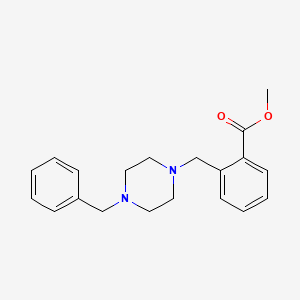
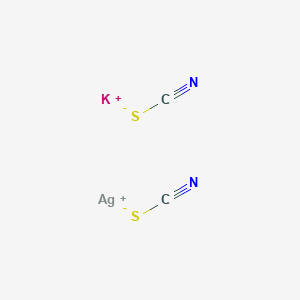
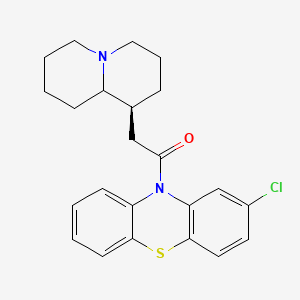
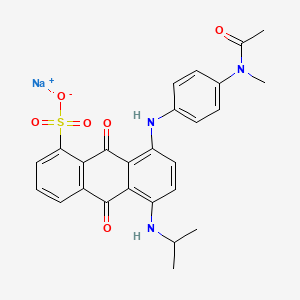
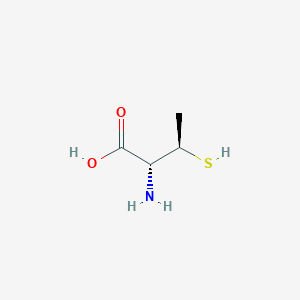
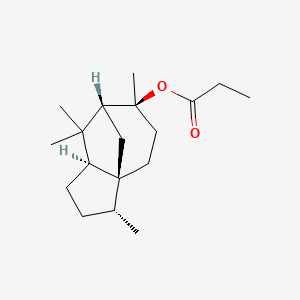
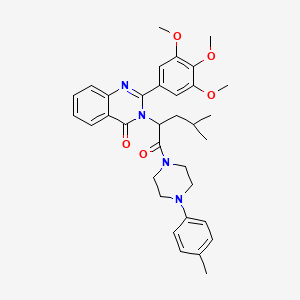
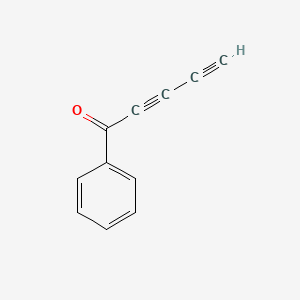
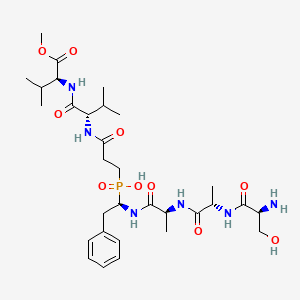
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
